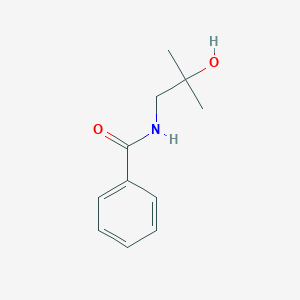N-(2-hydroxy-2-methylpropyl)benzamide
CAS No.: 33561-46-5
Cat. No.: VC17565883
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33561-46-5 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | N-(2-hydroxy-2-methylpropyl)benzamide |
| Standard InChI | InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13) |
| Standard InChI Key | AXNCKQLSNLIGOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNC(=O)C1=CC=CC=C1)O |
Introduction
Molecular Structure and Physicochemical Properties
N-(2-Hydroxy-2-methylpropyl)benzamide consists of a benzamide core (C₆H₅CONH–) linked to a 2-hydroxy-2-methylpropyl group (–CH₂C(CH₃)₂OH). The molecular formula is C₁₁H₁₅NO₂, with a molar mass of 209.24 g/mol. The presence of both hydrophilic (hydroxyl) and hydrophobic (methyl, benzene) groups confers amphiphilic properties, potentially enhancing solubility in polar aprotic solvents while retaining limited aqueous solubility .
Key Structural Features:
-
Benzamide backbone: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.
-
2-Hydroxy-2-methylpropyl substituent: Introduces steric hindrance and hydrogen-bonding capability, influencing conformational flexibility and intermolecular interactions .
The InChI string for a closely related compound, 2-chloro-N-(2-hydroxy-2-methylpropyl)benzamide, is:
InChI=1S/C11H14ClNO2/c1-11(2,15)7-13-10(14)8-5-3-4-6-9(8)12/h3-6,15H,7H2,1-2H3,(H,13,14) . Removing the chlorine substituent yields a hypothetical InChI string for N-(2-hydroxy-2-methylpropyl)benzamide, though experimental validation is required.
Synthetic Methodologies
Comparative Synthesis Table
Physicochemical and Spectroscopic Analysis
Spectral Characteristics
While direct data for N-(2-hydroxy-2-methylpropyl)benzamide are unavailable, its chloro analog exhibits:
-
¹H NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (hydroxyl proton), and δ 7.3–8.1 ppm (aromatic protons) .
-
HPLC: Retention time of ~8.2 min under reverse-phase conditions .
Biological and Industrial Applications
Industrial Relevance
-
Polymer additives: Hydroxyalkyl benzamides can act as plasticizers or stabilizers.
-
Coordination chemistry: The hydroxyl and amide groups may serve as ligands for metal ions.
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume